molecular formula C17H14N2O2 B8788195 4,4'-Trimethylenedioxydibenzonitrile CAS No. 7476-06-4

4,4'-Trimethylenedioxydibenzonitrile

Cat. No.: B8788195
CAS No.: 7476-06-4
M. Wt: 278.30 g/mol
InChI Key: MFRPGHISIXEJAA-UHFFFAOYSA-N
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Description

4,4'-Trimethylenedioxydibenzonitrile (CAS No. 7476-06-4) is an organic compound with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Structurally, it consists of two benzonitrile groups linked via a trimethylene (three-carbon) chain with an oxygen atom bridging the aromatic rings. This configuration imparts unique electronic and steric properties, making it relevant in materials science and synthetic chemistry.

Properties

CAS No.

7476-06-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[3-(4-cyanophenoxy)propoxy]benzonitrile

InChI

InChI=1S/C17H14N2O2/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9H,1,10-11H2

InChI Key

MFRPGHISIXEJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,4'-trimethylenedioxydibenzonitrile, we compare it with structurally or functionally analogous compounds, focusing on molecular properties, toxicity, and analytical methods.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Toxicity
This compound C₁₇H₁₄N₂O₂ 278.31 Nitriles, ether linkage Limited data; potential polymer precursor
4,4'-Methylenedianiline (MDA) C₁₃H₁₄N₂ 198.27 Amines, methylene bridge Epoxy resin curing agent; hepatotoxic
4,4'-Dicyanodiphenyl ether C₁₄H₈N₂O 236.23 Nitriles, ether linkage Flame retardants, dielectric materials

Key Points of Comparison

Functional Groups and Reactivity: Unlike MDA, which contains amine groups, this compound’s nitriles confer resistance to hydrolysis and enable coordination with transition metals. The ether linkage enhances thermal stability compared to aliphatic analogs. MDA’s amine groups make it highly reactive in epoxy systems but also contribute to its hepatotoxicity and carcinogenicity .

Analytical methods (e.g., GC, HPLC, MS) are established for biological and environmental detection . this compound: No toxicity data are available in the provided evidence. Its nitrile groups may reduce acute toxicity compared to amines but warrant further study.

Analytical Methods :

  • MDA is routinely analyzed in occupational settings using chromatography and mass spectrometry .
  • For this compound, similar chromatographic methods (e.g., HPLC with UV detection) could be adapted, but validation is required due to structural differences.

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